molecular formula C8H3Cl2F3O B1350822 2-Chloro-3-(trifluoromethyl)benzoyl chloride CAS No. 850156-39-7

2-Chloro-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1350822
M. Wt: 243.01 g/mol
InChI Key: PKEMXTIVOBWBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(trifluoromethyl)benzoyl chloride is a colorless to yellow liquid . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .


Synthesis Analysis

This compound can be synthesized from aromatic acid chlorides with 4-aminoantipyrine . It can also be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-(trifluoromethyl)benzoyl chloride is 243.01 . Its IUPAC name is 2-chloro-3-(trifluoromethyl)benzoyl chloride .


Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)benzoyl chloride is used in the synthesis of more complex pharmaceutical and biologically active compounds . It reacts with sodium salts of N, N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 243.01 . It is a solid at low melt and has a flash point of 224 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-3-(trifluoromethyl)benzoyl chloride is used in synthesizing diverse heterocyclic compounds. For instance, it facilitates the production of selenophenes and benzothiazines, which are important in various chemical applications. The compound has shown effectiveness in generating complex structures with potential applications in pharmaceuticals and materials science (Coppo & Fawzi, 1998).

Organic Synthesis and Reactions

In organic chemistry, this compound plays a crucial role in facilitating reactions like acylation and selenenylation. It reacts with various nucleophiles, leading to the formation of structurally diverse molecules. Such reactions are foundational in creating pharmaceuticals and advanced materials (Osajda & Młochowski, 2002).

Catalysis and Chemical Transformations

2-Chloro-3-(trifluoromethyl)benzoyl chloride is involved in catalytic processes, especially in electrophilic aromatic substitution reactions. Its use in catalysis can lead to efficient and selective chemical transformations, crucial in industrial chemistry for producing fine chemicals and intermediates (Ross & Xiao, 2002).

Intermediate in Drug Synthesis

It serves as an important intermediate in synthesizing drugs and pharmaceutical compounds. Its role in creating complex molecular structures is significant in the development of new medications and therapeutic agents (Zhou Xiao-rui, 2006).

Research in Fluorine Chemistry

This compound is extensively used in fluorine chemistry research, especially in the synthesis of fluorinated compounds. Its trifluoromethyl group is particularly valuable in creating compounds with unique properties, useful in materials science and medicinal chemistry (Wang, Zhang, & Weng, 2017).

Safety And Hazards

2-Chloro-3-(trifluoromethyl)benzoyl chloride is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is classified as a skin corrosive substance .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEMXTIVOBWBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396972
Record name 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)benzoyl chloride

CAS RN

850156-39-7
Record name 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-3-(trifluoromethyl)benzoic acid (15 g, 67 mmol) and catalytic DMF (0.06 mL, 0.67 mmol) in DCM (150 mL) was added oxalyl chloride (6.8 mL, 80 mmol) dropwise. The reaction was let stir (vigorous bubbling) for 4 h and concentrated to an oily solid which became solid after overnight drying on high vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-(trifluoromethyl)benzoic acid (5.26 g, 23.4 mmol) in tetrahydrofuran (50 mL) were added N,N-dimethylformamide (40 μL) and oxalyl chloride (2.8 mL, 31.9 mmol), and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure to give 2-chloro-3-(trifluoromethyl)benzoyl chloride. To a solution of 5-amino-2-methylphenol (2.62 g, 21.2 mmol) in tetrahydrofuran (20 mL) was added water (30 mL) in which sodium hydrogen carbonate (2.68 g, 31.9 mmol) has been suspended, and the mixture was vigorously stirred at room temperature. To the mixture was added dropwise a solution of 2-chloro-3-(trifluoromethyl)benzoyl chloride produced above in tetrahydrofuran (30 mL) under ice-cooling, and the mixture was stirred at room temperature for 18 hr. The aqueous layer of the reaction mixture was separated, and the organic layer was diluted with ethyl acetate, and washed with saturated brine. The extract was dried over anhydrous magnesium sulfate, and filtered through a pad filled with silica gel. The solvent was concentrated under reduced pressure, and the obtained solid was washed with a mixed solvent of ethyl acetate and hexane to give the title compound (6.37 g, 91%) as a pale-brown powder. The obtained compound was used for the next reaction without further purification operation.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
2-Chloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
2-Chloro-3-(trifluoromethyl)benzoyl chloride

Citations

For This Compound
5
Citations
DM Swanson, BM Savall, KJ Coe… - Journal of Medicinal …, 2016 - ACS Publications
The synthesis and SAR of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists are described. Addressing P2X7 affinity and liver microsomal stability issues …
Number of citations: 29 pubs.acs.org
MA Letavic, BM Savall, BD Allison, L Aluisio, JI Andres… - 2017 - ACS Publications
The synthesis and preclinical characterization of novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines that are potent and selective brain penetrant P2X7 antagonists are described…
Number of citations: 49 pubs.acs.org
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists that contain …
Number of citations: 63 pubs.acs.org
CC Chrovian, A Soyode-Johnson, H Ao… - ACS chemical …, 2016 - ACS Publications
Novel 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists were optimized to allow for good blood-brain barrier permeability and high P2X7 target engagement in the brain of rats…
Number of citations: 25 pubs.acs.org
X Deng, J Liang, BB Allison, C Dvorak… - The Journal of …, 2015 - ACS Publications
We report a Cu(I)-catalyzed azide–alkyne–allyl halide three-component reaction for a one-pot synthesis of 1,4-disubstituted 5-allyl-1,2,3-triazoles. The allyl moiety provides not only the …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.